
Di-tert-butyl Chloromethyl Phosphate
Übersicht
Beschreibung
Di-tert-butyl Chloromethyl Phosphate is an organic compound with the molecular formula C9H20ClO4P. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its role in the preparation of phosphon-oxymethyl pro-drugs through direct alkylation of hydroxyl or amino groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-tert-butyl Chloromethyl Phosphate can be synthesized by reacting chloromethyl chlorosulfate with di-tert-butyl potassium phosphate. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of chloromethyl chlorosulfate with di-tert-butyl potassium phosphate under controlled conditions. The process requires careful handling of reagents and maintenance of specific temperature and atmospheric conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl Chloromethyl Phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and under controlled temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted phosphates where the chloromethyl group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, resulting in various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl Chloromethyl Phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including phosphon-oxymethyl pro-drugs.
Biology: The compound is utilized in biochemical research for the modification of biomolecules.
Medicine: It plays a role in the development of pharmaceutical intermediates and pro-drugs.
Industry: The compound is used in the production of flame retardants, lubricants, plastics, rubber, and coatings
Wirkmechanismus
The mechanism of action of Di-tert-butyl Chloromethyl Phosphate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted phosphates. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl Phosphate: Similar in structure but lacks the chloromethyl group.
Chloromethyl Phosphate: Contains the chloromethyl group but lacks the tert-butyl groups.
Di-tert-butyl Phosphite: Similar in structure but has a different oxidation state of phosphorus.
Uniqueness: Di-tert-butyl Chloromethyl Phosphate is unique due to the presence of both tert-butyl and chloromethyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in the synthesis of phosphon-oxymethyl pro-drugs and other specialized applications .
Eigenschaften
IUPAC Name |
ditert-butyl chloromethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAJHJFSKUCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OCCl)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470842 | |
| Record name | Di-tert-butyl Chloromethyl Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229625-50-7 | |
| Record name | Di-tert-butyl Chloromethyl Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-tert-butyl (chloromethyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Di-tert-butyl Chloromethyl Phosphate in prodrug development?
A: this compound serves as a key reagent in synthesizing prodrugs for tertiary amine-containing drugs [, , ]. It reacts with the tertiary amine group through nucleophilic substitution, forming a quaternary salt. This salt is then treated with trifluoroacetic acid to remove the tert-butyl groups, yielding the desired N-phosphonooxymethyl prodrug. This prodrug approach aims to enhance the water solubility of the parent drug, potentially improving its bioavailability.
Q2: Can you provide an example of a successful application of this compound in prodrug synthesis?
A: Researchers successfully synthesized a prodrug for Cinnarizine, a tertiary amine-containing drug, using this compound []. This prodrug demonstrated rapid and complete conversion back to Cinnarizine in a beagle dog after intravenous administration, highlighting its potential for improving drug delivery.
Q3: What are the challenges associated with using this compound in synthesis, and how have researchers addressed them?
A: this compound can exhibit reactivity and stability challenges during synthesis. For example, its reaction with the HIV-attachment inhibitor candidate, BMS-626529, presented difficulties due to the reagent's reactivity, the starting material's poor solubility, and the formation of an undesired N-6 alkylation isomer []. To overcome these issues, researchers strategically employed Tetraethylammonium Iodide and potassium carbonate as additives and used wet acetonitrile as the solvent. Additionally, they developed a specific aqueous workup protocol to eliminate the undesired isomer, ultimately achieving a 70% yield of the desired penultimate compound with high purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
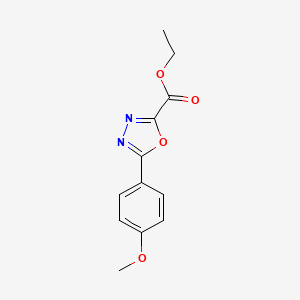
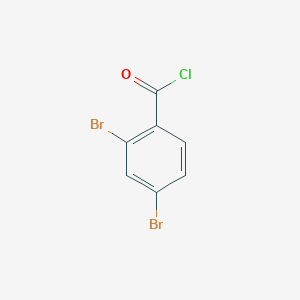
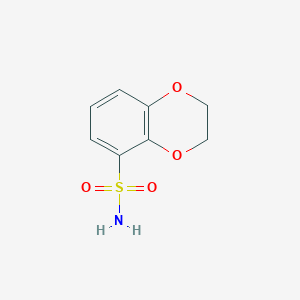
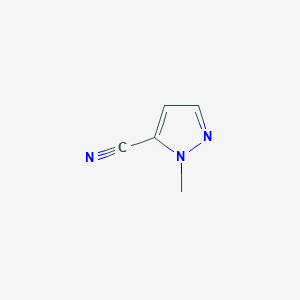
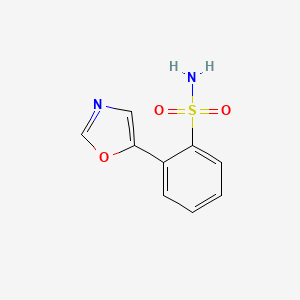
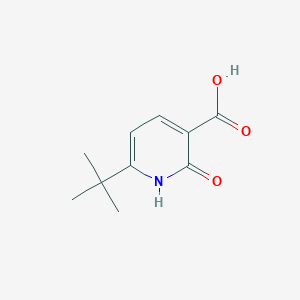
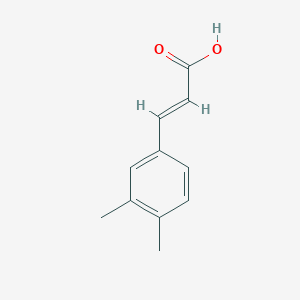
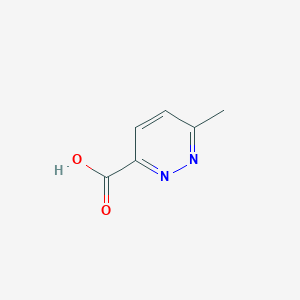
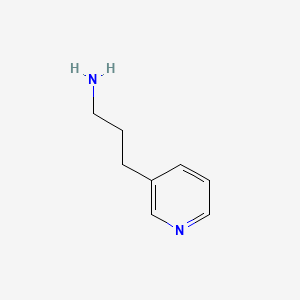
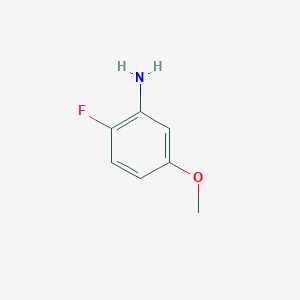
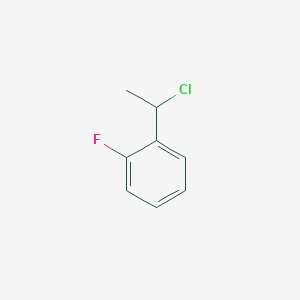
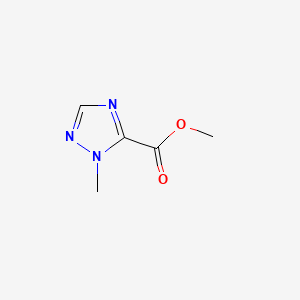

![2,5-dibromo-1H-benzo[d]imidazole](/img/structure/B1314508.png)
